molecular formula C13H7Cl2NO4 B6407479 3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid CAS No. 1261984-44-4

3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid

Cat. No.: B6407479
CAS No.: 1261984-44-4
M. Wt: 312.10 g/mol
InChI Key: UNHOGYYZZVRHFQ-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid: is an organic compound characterized by the presence of dichlorophenyl and nitrobenzoic acid moieties

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-9-1-2-12(15)11(6-9)7-3-8(13(17)18)5-10(4-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOGYYZZVRHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691243
Record name 2',5'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-44-4
Record name 2',5'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(2,5-Dichlorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 3-(2,5-Dichlorophenyl)-5-aminobenzoic acid.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products:

    Reduction: 3-(2,5-Dichlorophenyl)-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of new materials with specific properties.

Biology and Medicine: The compound and its derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs with antimicrobial or anticancer properties. The nitro group can be reduced to an amine, which can then be further modified to enhance biological activity.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

    3-(2,5-Dichlorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

    3-(2,5-Dichlorophenyl)-5-aminobenzoic acid: The reduced form of the nitro compound, with different reactivity and potential biological activity.

    2,5-Dichlorobenzoic acid: A simpler structure with fewer functional groups, used in different applications.

Uniqueness: 3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid is unique due to the presence of both dichlorophenyl and nitrobenzoic acid moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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